Product packaging for Amonafide L-malate(Cat. No.:CAS No. 618863-54-0)

Amonafide L-malate

Cat. No.: B1684222
CAS No.: 618863-54-0
M. Wt: 417.4 g/mol
InChI Key: JNZBHHQBPHSOMU-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amonafide L-malate is the malate salt of amonafide, an imide derivative of naphthalic acid that functions as a DNA intercalating agent and a non-ATP-dependent topoisomerase II inhibitor . Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, resulting in DNA double-strand breaks and the subsequent inhibition of DNA replication and RNA synthesis . This compound has demonstrated significant research potential in oncology, particularly in the study of poor-risk and secondary acute myeloid leukemia (sAML) . A key characteristic of this compound is its ability to bypass multidrug resistance (MDR) mechanisms, as it is a poor substrate for efflux proteins like P-glycoprotein (Pgp), which are often overexpressed in resistant cancers . Beyond its established role in cancer research, emerging preclinical evidence suggests geroprotective properties, indicating potential for investigating healthspan and lifespan extension through the activation of defense pathways like the mitochondrial unfolded protein response (UPRmt) . The compound's active metabolite, N-acetyl amonafide, has also been characterized . This compound is presented for research applications only. This product is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O7 B1684222 Amonafide L-malate CAS No. 618863-54-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

618863-54-0

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

JNZBHHQBPHSOMU-WNQIDUERSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amonafide L-malate;  AS1413;  AS 1413;  AS-1413;  XLS001;  XLS 001;  XLS-001;  Xanafide.

Origin of Product

United States

Mechanistic Elucidation of Amonafide L Malate at the Molecular and Cellular Level

DNA Intercalation Modalities and Their Biological Consequences

Amonafide (B1665376) L-malate is characterized as a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix. ncats.ioontosight.aitouchoncology.comncats.ioaacrjournals.orgmedchemexpress.comcancernetwork.comasco.orgresearchgate.netresearchgate.netgoogle.comdrugbank.comnih.govnih.govuva.nldrugbank.com This intercalation is a fundamental aspect of its mechanism, contributing to its ability to disrupt chromatin organization and subsequently induce apoptosis. ncats.ioncats.iouva.nl The physical insertion into the DNA structure directly interferes with essential DNA-related processes, including DNA replication and transcription, which are crucial for cell division and survival. ontosight.ai

Topoisomerase II Inhibition Pathways and Specificities

Amonafide L-malate functions as a potent inhibitor of DNA topoisomerase II, an enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation. ncats.ioontosight.aitouchoncology.comncats.ioaacrjournals.orgresearchgate.netmedchemexpress.comcancernetwork.comasco.orgresearchgate.netresearchgate.netdrugbank.comnih.govnih.govuva.nldrugbank.comnih.govashpublications.orgcancer.govacs.orgnih.gov Its inhibitory action involves blocking the binding of human Topo II to DNA and interfering with ATP binding to the enzyme, as demonstrated in DNA decatentation assays. aacrjournals.orgmedchemexpress.com

ATP-Independent Topoisomerase II Catalytic Inhibition

A key specificity of this compound is its ATP-independent catalytic inhibition of Topoisomerase II. ncats.iotouchoncology.comncats.ioresearchgate.netcancernetwork.comasco.orgresearchgate.netresearchgate.netnih.govashpublications.orgacs.org Unlike some other Topo II inhibitors that require ATP for their action, this compound directly impedes the catalytic activity of the enzyme. aacrjournals.orgacs.org Catalytic inhibitors function by blocking the essential enzymatic activity of Topo II without necessarily leading to the formation of increased levels of Topo II-DNA covalent complexes. acs.org This mechanism involves interfering with the enzyme's ability to bind to DNA and its ATP-binding site. aacrjournals.orgmedchemexpress.comacs.org

Differentiation from Classical Topoisomerase II Poisons Regarding Cleavable Complex Formation

This unique mode of action also contributes to this compound's ability to evade common multidrug resistance mechanisms. It is neither a substrate nor an inhibitor of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), or multidrug resistance protein-1 (MRP-1), which are efflux transporters often associated with drug resistance in various cancers. ncats.iotouchoncology.comncats.iocancernetwork.comresearchgate.netnih.govashpublications.org

Table 1: Comparative Mechanisms of Topoisomerase II Inhibitors

FeatureThis compoundClassical Topoisomerase II Poisons (e.g., Etoposide (B1684455), Daunorubicin)
Primary Mechanism Catalytic inhibitionCleavable complex stabilization
ATP Dependence ATP-independentOften ATP-dependent (for enzyme activity cycle)
Cleavable Complex Formation Inhibits prior to formationStabilizes formation
DNA Damage Induction Less extensive DNA damageExtensive DNA damage
γ-H2AX Phosphorylation Not significant at IC50Significant
DNA Fragmentation Pattern High molecular weight (50-300 kb)Extensive cleavage (<50 kb)
Efflux by MDR Proteins Evades (not a substrate)Often subject to efflux

Apoptotic Induction Mechanisms and Cellular Death Pathways

This compound effectively induces apoptosis, a form of programmed cell death, in cancer cells. ncats.ioontosight.aincats.ioaacrjournals.orgmedchemexpress.comacs.orgtandfonline.com This apoptotic induction is a direct consequence of its molecular and cellular interactions.

Disruption of Chromatin Organization and Subsequent Apoptosis

The induction of apoptosis by this compound is strongly linked to its disruption of chromatin organization. ncats.ioncats.io This process occurs independently of ATP. ncats.ioncats.io Research suggests a chromatin disorganization model where this compound, through its inhibition of Topo II, triggers the release of both single (approximately 50 kb) and multiple (>50 kb) chromatin loops from their attachment sites on the nuclear matrix. aacrjournals.org This disruption of the structural integrity of chromatin leads to cellular stress signals that activate apoptotic pathways. aacrjournals.org

Comparative Analysis of DNA Damage Induction Profile

As highlighted in the differentiation from classical Topo II poisons, this compound's DNA damage induction profile is distinct. aacrjournals.org While it does induce DNA damage, it is quantitatively and qualitatively different from the extensive double-strand breaks caused by Topo II poisons. aacrjournals.org The lack of significant γ-histone-2AX phosphorylation and the observation of high molecular weight DNA fragmentation (50-300 kb) suggest a mechanism that primarily involves chromatin disruption rather than direct, widespread DNA cleavage. aacrjournals.org This contrasts with classical Topo II poisons, which cause extensive cleavage into smaller DNA fragments (less than 50 kb) and robust γ-H2AX phosphorylation. aacrjournals.org Some newer naphthalimide conjugates, which are structural analogs, have shown enhanced DNA damage (increased phosphohistone H2A-X) and upregulated p53, leading to more pronounced apoptosis, indicating that modifications to the core structure can alter the DNA damage profile. tandfonline.comresearchgate.net

Table 2: DNA Damage Profile Comparison

DNA Damage Marker/EffectThis compoundClassical Topoisomerase II Poisons
γ-H2AX Phosphorylation Not significantSignificant
DNA Fragmentation Size High MW (50-300 kb)Low MW (<50 kb)
Primary DNA Damage Type Chromatin disruptionExtensive DNA strand breaks

Cell Cycle Perturbation Dynamics

A key aspect of this compound's cytotoxic activity involves its profound impact on cell cycle progression. Studies have consistently demonstrated its capacity to induce specific cell cycle arrests, particularly at the G2/M phase, which is crucial for cell division fishersci.comnih.gov.

G2/M Phase Cell Cycle Arrest Manifestations

Investigations into the cellular effects of this compound have revealed a prominent G2/M phase cell cycle arrest. In acute myeloid leukemia (AML) cell lines, such as Thp1 and KG1, exposure to this compound at IC50 concentrations for 48 hours led to a significant accumulation of cells in the G2/M phase fishersci.comnih.gov. Microscopic analysis of metaphase spreads from these treated cells indicated that approximately 10% of the cells were arrested in metaphase, characterized by clearly visible chromosomes. This proportion was notably higher than that observed in untreated control cells fishersci.comnih.gov.

For comparative purposes, other established chemotherapeutic agents were also evaluated. Etoposide, another Topo II inhibitor, similarly induced a G2/M arrest; however, unlike this compound, no cells were observed to be arrested in metaphase following etoposide treatment fishersci.comnih.gov. Daunorubicin (B1662515), an anthracycline, exhibited a distinct effect, causing a G1/S phase arrest in the same cell lines fishersci.comnih.gov.

The G2/M arrest induced by this compound is also associated with the upregulation of cell cycle regulators. Specifically, p21, a cyclin-dependent kinase inhibitor, was found to be upregulated to a greater extent after exposure to this compound compared to treatment with either etoposide or daunorubicin fishersci.comnih.gov. This suggests a robust activation of checkpoint pathways by this compound. Further supporting these findings, an amonafide analogue, 7-d (2-(3-(2-(Dimethylamino)ethylamino)propyl)-6-(dodecylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione), was shown to induce G2/M arrest and apoptosis in p53-deficient K562 cells in a dose- and time-dependent manner, indicating a p53-independent pathway. This effect was linked to the induction of DNA double-strand breaks and the activation of ATM/ATR signaling.

The following table summarizes the comparative cell cycle arrest data:

Table 1: Comparative Cell Cycle Arrest Induced by this compound and Other Chemotherapeutic Agents in AML Cell Lines

AgentCell Lines (Type)Treatment DurationPrimary Cell Cycle ArrestMetaphase Arrest (% of cells)Key Molecular ManifestationsCitation
This compound (AS1413)Thp1, KG1 (AML)48 hours (IC50)G2/M~10% (higher than untreated)Upregulation of p21 fishersci.comnih.gov
EtoposideThp1, KG1 (AML)24 hours (IC50)G2/MNot visibleUpregulation of p21 fishersci.comnih.gov
DaunorubicinThp1, KG1 (AML)24 hours (IC50)G1/SNot arrested in metaphaseUpregulation of p21 fishersci.comnih.gov
Amonafide analogue (7-d)K562 (CML, p53-deficient)Dose- and time-dependentG2/MNot specifiedDNA double-strand breaks, ATM/ATR signaling activation

Analysis of DNA Bridge Formation During Cell Division

Beyond inducing a general G2/M arrest, this compound has been observed to specifically interfere with the completion of cell division, leading to the formation of DNA bridges. Microscopic analysis of cells treated with this compound revealed evidence of DNA bridge formation between cells that had not fully divided fishersci.comnih.gov. This phenomenon indicates an inhibition during the metaphase stage of the cell cycle, where the separation of sister chromatids and subsequent cytokinesis is impaired fishersci.comnih.gov. This observation further highlights this compound's unique mode of action, which appears to disrupt the intricate processes of chromosome segregation and cellular abscission.

Preclinical Investigations and Pharmacological Profiles of Amonafide L Malate

In Vitro Antitumor Efficacy and Cellular Cytotoxicity

Preclinical studies have extensively evaluated the in vitro antitumor efficacy and cellular cytotoxicity of Amonafide (B1665376) L-malate across a range of cancer cell lines, encompassing both hematological malignancies and solid tumors.

Efficacy in Hematological Malignancy Cell Line Models

Amonafide L-malate has demonstrated significant antitumor activity against various hematological malignancy cell lines. It has shown efficacy in acute myeloid leukemia (AML) cell lines, including HL-60 cells. wikipedia.orgwikidata.orghznu.edu.cn Studies comparing this compound to classical Topo II inhibitors (such as daunorubicin (B1662515), doxorubicin, idarubicin, etoposide (B1684455), and mitoxantrone) in K562 leukemia cells, including the multidrug-resistant subline K562/DOX, revealed its cytotoxic effect. mims.com Furthermore, in in vivo murine models, HL-60 leukemia xenografts showed sensitivity to this compound (T/C=39%). hznu.edu.cn

Efficacy in Solid Tumor Cell Line Models

This compound exhibits cytotoxic effects against various solid tumor cell lines. It has demonstrated activity against human cervical cancer (HeLa), breast cancer (MCF-7), and colon cancer (LS174) cell lines. wikipedia.orgwikipedia.org Additionally, inhibitory activity has been observed in non-small cell lung cancer (A549) and melanoma cell lines (M14 and A375). hznu.edu.cnwikipedia.orgciteab.com In assays using freshly isolated human tumors in soft agar, this compound or its analogs showed notable activity in breast cancer, lung cancer, renal cell carcinomas, and multiple myeloma. hznu.edu.cn However, one study suggested that Amonafide might be less clinically active against human solid tumors compared to standard agents, based on its in vitro activity against a panel of 56 primary human tumors. wikipedia.org

Quantitative Assessment of Anti-proliferative Activity

The anti-proliferative activity of this compound has been quantitatively assessed through various in vitro assays, yielding half-maximal inhibitory concentration (IC50) values for different cell lines. These values provide insight into the potency of the compound.

Table 1: Quantitative Anti-proliferative Activity (IC50 values) of this compound

Cell Line (Cancer Type)IC50 (µM)Reference
HL-60 (Hematological Malignancy)17.96 wikipedia.org
HeLa (Cervical Cancer)10.67 wikipedia.org
HeLa (Cervical Cancer)0.68 wikipedia.org
MCF-7 (Breast Cancer)11.88 wikipedia.org
LS174 (Colon Cancer)20.28 wikipedia.org
MKN45 (Gastric Cancer)>50 wikipedia.org
M14 (Melanoma)8 citeab.com
A375 (Melanoma)8 citeab.com

Note: Discrepancies in reported IC50 values for the same cell line (e.g., HeLa) may arise from variations in experimental conditions, assay methodologies, or specific drug formulations used across different studies.

Beyond IC50 values, this compound has been observed to induce cell cycle arrest. Specifically, exposure to this compound resulted in a G2/M cell cycle arrest in AML cell lines such as Thp1 and KG1. wikidata.org

Elucidation of Multidrug Resistance (MDR) Circumvention Mechanisms

A significant pharmacological advantage of this compound is its ability to circumvent common multidrug resistance (MDR) mechanisms, which frequently lead to treatment failure in various cancers, particularly in secondary acute myeloid leukemia (sAML). wikidata.orgwikipedia.orgwikidata.orgmims.comflybase.orgmims.comwikipedia.orgfishersci.caciteab.commims.com

Interaction Profile with P-glycoprotein (Pgp/MDR1/ABCB1)

This compound is notably not a substrate for P-glycoprotein (Pgp), also known as MDR1 or ABCB1, a key efflux pump implicated in multidrug resistance. guidetopharmacology.orgwikidata.orgmims.comfishersci.caciteab.commims.comncats.io This characteristic is crucial because overexpression of Pgp is often associated with resistance to classical Topo II inhibitors used in AML treatment and is prevalent in patients with poor prognosis, such as those with sAML. mims.com

Studies have demonstrated that the uptake, efflux, and cytotoxicity of this compound remain unaffected in resistant cell lines that overexpress Pgp, when compared to their parental counterparts. flybase.org For instance, in K562 leukemia cells and their MDR subline K562/DOX, which exhibits approximately 6.5-fold higher Pgp expression, this compound maintained its potency. mims.com In contrast, classical Topo II inhibitors showed significantly increased LC50 values in the resistant cell line. mims.com The addition of cyclosporin (B1163) A, a known Pgp inhibitor, reversed resistance for classical Topo II inhibitors but had no impact on this compound's potency in either Pgp-overexpressing or wild-type cells. mims.com Further investigations using bidirectional Caco-2 and MDR1-MDCK models confirmed that this compound is neither a substrate nor an inhibitor of Pgp. mims.com The Pgp-mediated transport (efflux) of Amonafide from myeloblasts obtained from sAML patients was significantly less than that of daunorubicin. flybase.org

Interaction Profile with Multidrug Resistance Protein 1 (MRP-1/ABCC1)

Similar to its interaction with Pgp, this compound has been shown not to be a substrate for Multidrug Resistance Protein 1 (MRP-1), also known as ABCC1. wikidata.org Its cellular uptake, efflux, and cytotoxic activity were not altered in cell lines overexpressing MRP-1 when compared to parental cells. flybase.org This indicates that this compound's efficacy is maintained even in the presence of MRP-1-mediated drug resistance mechanisms. flybase.org

Interaction Profile with Breast Cancer Resistance Protein (BCRP/ABCG2)

A significant aspect of this compound's pharmacological profile is its interaction, or lack thereof, with major drug efflux transporters. This compound is notably not a substrate for P-glycoprotein (Pgp; MDR1; ABCB1), multidrug resistance protein-1 (MRP-1; ABCC1), or Breast Cancer Resistance Protein (BCRP; ABCG2). ncats.iotouchoncology.compatsnap.comnih.govnih.govidrblab.netashpublications.org This non-substrate characteristic allows this compound to bypass critical drug efflux mechanisms that frequently contribute to drug resistance in various malignancies, particularly in acute myeloid leukemia (AML). ncats.iotouchoncology.comnih.govashpublications.org

Studies conducted in resistant cell lines overexpressing Pgp, MRP-1, and BCRP demonstrated that the uptake, efflux, and cytotoxicity of this compound remained consistent compared to parental cells. ashpublications.org This effect was observed even in the presence and absence of MDR modulators, further supporting its ability to evade these transporters. ashpublications.org However, it is important to note that N-acetyl amonafide, an active metabolite of amonafide, has been identified as a substrate for BCRP, with cells overexpressing BCRP exhibiting an 8-fold resistance that could be reversed by the BCRP inhibitor fumitremorgin C. ashpublications.org

Therapeutic Implications for Drug-Resistant Neoplasms

The distinct interaction profile of this compound with drug efflux pumps, specifically its ability to bypass Pgp, MRP-1, and BCRP, holds substantial therapeutic implications for drug-resistant neoplasms. ncats.iotouchoncology.comresearchgate.netnih.govashpublications.orgnih.gov Multidrug resistance is a major challenge in cancer treatment, particularly in secondary acute myeloid leukemia (sAML), where overexpression of these efflux proteins often leads to treatment failure with conventional chemotherapies. touchoncology.comnih.gov

Unlike many classical topoisomerase II inhibitors, which are susceptible to resistance mediated by Pgp overexpression, this compound retains its cytotoxic activity in cell lines that express high levels of P-gp and are consequently resistant to these traditional agents. touchoncology.comnih.gov This characteristic directly addresses a primary cause of treatment failure in poor-risk AML, suggesting its potential to improve outcomes in patient populations burdened by drug resistance. touchoncology.com

In Vivo Antitumor Activity in Xenograft and Syngeneic Models

Preclinical evaluations have explored the antitumor activity of this compound in various in vivo models. Amonafide has demonstrated activity against advanced breast cancer and as a second-line therapy for AML. nih.gov

In murine models of human cancer, comparisons between amonafide and its derivatives, known as numonafides (e.g., 6-methoxyethylamino-numonafide (B8254623) (MEAN) and 6-amino-numonafide (AN)), revealed insights into their efficacy. While numonafides sometimes required slightly higher doses than amonafide for equivalent efficacy in short-term dosing models, the same dose of amonafide, MEAN, and AN demonstrated equal efficacy in long-term dosing models. nih.gov Specifically, amonafide (AMN) at a 50-µmol/kg dose induced a significant reduction in tumor size from the initiation of treatment in certain xenograft models. nih.gov

This compound In Vitro Cytotoxicity (IC50 Values) ncats.io

Cell LineIC50 (µM)
HL-6017.96
HeLa10.67
MCF-711.88
LS17420.28
MKN45>50

Clinical Development and Translational Research Outcomes of Amonafide L Malate

Early Phase Clinical Investigations (Phase I and II)

Early clinical development of amonafide (B1665376) L-malate included both monotherapy and combination therapy trials to assess its activity in high-risk AML patients.

Monotherapy Clinical Trials in High-Risk Acute Myeloid Leukemia

Two Phase I dose-escalation studies investigated amonafide L-malate as monotherapy in patients with refractory AML and other poor-risk characteristics, including secondary AML (sAML) or chronic myeloid leukemia (CML) in blast crisis touchoncology.comnih.gov. These trials demonstrated substantial dose-related leukemia cell cytoreduction and complete remission (CR) in patients with poor-risk disease touchoncology.com. The optimal monotherapy dose identified in these studies was approximately 1,100 mg/m²/day administered for five days touchoncology.com. One of these trials enrolled 17 patients, including five with sAML who had not received prior induction therapy touchoncology.com.

Combination Therapy Clinical Trials with Cytarabine (B982)

This compound was also studied in combination with cytarabine in both Phase I and Phase II clinical trials touchoncology.comnih.gov. A Phase I trial involved treating patients with a seven-day continuous infusion of cytarabine (200 mg/m²/day) combined with amonafide at fixed doses of 600, 700, or 800 mg/m²/day for five days touchoncology.com. This combination was further explored in a multicenter, single-arm, fixed-dose Phase IIa study ascopubs.orgashpublications.org. In this Phase IIa study, patients with newly diagnosed, relapsed, or refractory adult AML received amonafide 600 mg/m²/day intravenously over 4 hours daily on days 1-5, in combination with cytarabine 200 mg/m²/day by continuous intravenous infusion daily on days 1-7 ascopubs.orgashpublications.org. A second course of induction was administered if leukemia persisted upon day 14 bone marrow examination ascopubs.orgashpublications.org. This Phase II study specifically evaluated the combination in 88 patients with sAML ashpublications.orgnih.gov.

Observed Clinical Antileukemic Activity and Response Rates

The early phase investigations revealed encouraging antileukemic activity for this compound.

Monotherapy Outcomes: In the Phase I monotherapy trial, 3 out of 17 patients achieved a complete remission nih.gov. Specifically, two of the five sAML patients enrolled in this trial achieved CR, with durations of 7.5 and 8 months touchoncology.com.

Combination Therapy Outcomes with Cytarabine: In the Phase I combination trial, 10 out of 26 patients achieved a complete remission nih.gov. Across both Phase I trials, responses were observed in 9 out of 20 patients with secondary AML nih.gov.

Table 1: Phase II this compound + Cytarabine Response Rates in Secondary AML

Patient SubgroupComplete Remission (CR) Rate (%)
Overall (n=88)42% (CR + CRi)
Age < 60 years39.4%
Age ≥ 60 years43.6%
Therapy-related AML (tAML)41.7%
Prior Myelodysplastic Syndrome44.2%
Intermediate-risk Cytogenetics61.1%
Unfavorable-risk Cytogenetics23.8%

The median duration of remission in this ongoing Phase II study was estimated to be 312 days, with 43% of patients remaining in remission at 12 months touchoncology.com. These results suggested that this compound combined with cytarabine could have clinical utility in sAML and other poor-risk AML subgroups nih.gov.

Pivotal Phase III Clinical Research: The ACCEDE Trial

The promising results from early phase studies led to the initiation of the pivotal Phase III ACCEDE trial.

Study Design and Patient Population Characteristics (Secondary Acute Myeloid Leukemia)

The ACCEDE trial was a multicenter, open-label, randomized Phase III study designed to compare this compound plus cytarabine against standard induction therapy with daunorubicin (B1662515) plus cytarabine in patients with newly diagnosed secondary acute myeloid leukemia (sAML) asco.orgascopubs.orgascopubs.orghra.nhs.uk. Secondary AML is a challenging subgroup of AML, often characterized by poor response to conventional therapies, adverse karyotypic abnormalities, and overexpression of drug resistance proteins asco.orgascopubs.orghra.nhs.uk.

The study enrolled patients aged 18 years or older with newly diagnosed sAML asco.orgascopubs.orgascopubs.org. A total of 564 patients were screened, and 433 were randomized in a one-to-one ratio asco.orgascopubs.org. Patients were assigned to one of two treatment arms:

Arm A (Amonafide + Cytarabine) : 216 patients received this compound asco.orgascopubs.org.

Arm B (Daunorubicin + Cytarabine) : 217 patients received daunorubicin asco.orgascopubs.org.

The baseline characteristics, including disease etiology, cytogenetics, and age, were balanced between both treatment arms asco.orgascopubs.org. The primary endpoint of the ACCEDE trial was the complete remission (CR) rate, which included complete remission with or without hematopoietic recovery (CRi) asco.orgascopubs.org.

Treatment ArmPatients Randomized (n)CR + CRi (n/%)p-value
Amonafide + Cytarabine (A+C)21694 (43.5%)0.966
Daunorubicin + Cytarabine (D+C)21794 (43.3%)

Primary Endpoint Analysis: Complete Remission Rates

A pivotal Phase III, multicenter, open-label, randomized study, known as the ACCEDE trial, was conducted to evaluate the efficacy of this compound in combination with cytarabine (A+C) compared to standard induction therapy with daunorubicin plus cytarabine (D+C) in patients with newly diagnosed sAML wikipedia.orgamdb.onlinehealthline.com. The primary endpoint of this trial was the complete remission (CR) rate, including complete remission with incomplete hematopoietic recovery (CRi) wikipedia.orgamdb.online.

The ACCEDE trial randomized 433 patients (216 to the A+C arm and 217 to the D+C arm) wikipedia.orgamdb.online. The results indicated that the combination of this compound and cytarabine did not provide a significant benefit in terms of the complete remission rate when compared to the standard daunorubicin and cytarabine regimen wikipedia.orgguidetopharmacology.orgamdb.onlinehealthline.com. The CR + CRi rate was 43.5% (94 out of 216 patients) in the A+C arm and 43.3% (94 out of 217 patients) in the D+C arm, with a p-value of 0.966 wikipedia.orgamdb.online. Another report of the same study indicated CR rates of 46% for the A+C arm and 45% for the D+C arm (P = 0.81) guidetopharmacology.orghealthline.com.

Here is a summary of the primary endpoint analysis:

Treatment ArmNumber of PatientsComplete Remission (CR + CRi) Rate
This compound + Cytarabine21643.5% (94/216) wikipedia.orgamdb.online
Daunorubicin + Cytarabine21743.3% (94/217) wikipedia.orgamdb.online

Exploratory Subgroup Analyses and Prognostic Factor Identification

However, other factors, such as antecedent myelodysplastic syndrome (MDS) or prior leukemogenic exposure, did not show variations in response based on the treatment received guidetopharmacology.org. The efficacy of this compound was observed to be maintained among poor-risk subsets of patients, including older patients and those with a history of myelodysplastic syndrome or prior leukemogenic therapy, characteristics often associated with multidrug resistance wikipedia.org.

Here is a summary of the complete remission rates in the age-based subgroup analysis:

Subgroup (Age)Treatment ArmComplete Remission Rate
< 56 years guidetopharmacology.orgThis compound + Cytarabine64% guidetopharmacology.org
< 56 years guidetopharmacology.orgDaunorubicin + Cytarabine40% guidetopharmacology.org

Clinical Performance in Multidrug Resistant Disease Settings

This compound was developed with a specific focus on overcoming multidrug resistance (MDR), a significant challenge in the treatment of sAML wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgamdb.online. It functions as a DNA intercalator and a non-ATP-dependent topoisomerase II inhibitor wikipedia.orgfishersci.finih.govamdb.online. This mechanism is crucial because this compound has demonstrated the ability to evade efflux transporters such as P-glycoprotein (P-gp), breast cancer-resistant protein (BCRP), and multidrug-resistant protein-1 (MRP-1), which are frequently implicated in drug resistance in AML nih.govwikipedia.orgnih.govnih.gov.

Preclinical and early-phase clinical studies, including Phase I and II trials, suggested that this compound maintained activity in the presence of MDR mechanisms and showed promise in patients with poor prognostic characteristics often associated with MDR, such as older age and unfavorable cytogenetics wikipedia.orgnih.gov. For instance, in a Phase II trial in sAML, this compound in combination with cytarabine achieved a complete remission rate of approximately 40% wikipedia.org. Responses were observed in 9 out of 20 patients with secondary AML across two Phase I studies.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Amonafide50515
L-Malic Acid222656 nih.gov
Cytarabine6059
Daunorubicin30335

References wikipedia.org A phase III, open-label, randomized comparison of AS1413 (this compound) plus cytarabine with daunorubicin plus cytarabine in secondary acute myeloid leukemia (ACCEDE). - ASCO Publications. fishersci.fi Amonafide Malate Cancer Treatment - Ontosight | AI. guidetopharmacology.org Amonafide Regimen Not Superior to Standard Care in Secondary AML - CancerNetwork. nih.gov this compound - Inxight Drugs. chemtunes.com PSO this compound 069-07 - European Medicines Agency. Amonafide - Wikipedia. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed. wikipedia.org Amonafide: a potential role in treating acute myeloid leukemia - PubMed. Amonafide | C16H17N3O2 | CID 50515 - PubChem. Secondary Acute Myeloid Leukemia (sAML) Treated with Amonafide ... amdb.online A phase III, open-label, randomized comparison of AS1413 (this compound) plus cytarabine with daunorubicin plus cytarabine in secondary acute myeloid leukemia (ACCEDE). - ASCO. nih.gov The Combination of Xanafide and Cytarabine Has Unique Activity in Acute Myeloid Leukemia - touchONCOLOGY. this compound (AS1413) in Combination with Cytarabine Is ... EU Clinical Trials Register. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? Genomic characteristics and prognostic significance of co-mutated ASXL1/SRSF2 acute myeloid leukemia - PMC. healthline.com Phase III open-label randomized study of cytarabine in combination with this compound or daunorubicin as induction therapy for patients with secondary acute myeloid leukemia - PubMed. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia | Journal of Clinical Oncology - ASCO Publications. (PDF) Novel agents and regimens for acute myeloid leukemia: 2009 ASH annual meeting highlights - ResearchGate. nih.gov this compound is not a substrate for multidrug resistance proteins in secondary acute myeloid leukemia - PubMed. ( 12 ) United States Patent - Googleapis.com. Novel Therapeutics in Acute Myeloid Leukemia - ASCO Publications. Forest plot for hazard ratio (HR) analysis within subgroups of patients. AC, amonafide plus cytarabine - ResearchGate. How I treat secondary acute myeloid leukemia | Blood - American Society of Hematology. this compound | DrugBank Online. Cytarabine | C9H13N3O5 | CID 6059 - PubChem. Daunorubicin | C27H29NO10 | CID 30335 - PubChem.##

This compound, also recognized as AS1413 or Xanafide, is a synthetic anthracene (B1667546) derivative that has undergone extensive investigation for its antineoplastic properties, particularly within the context of acute myeloid leukemia (AML). Its mechanism of action involves DNA intercalation and non-ATP-dependent topoisomerase II inhibition, a distinctive characteristic that sets it apart from conventional topoisomerase II inhibitors wikipedia.orgfishersci.finih.govchemtunes.com. This unique mechanism also enables this compound to circumvent specific multidrug resistance mechanisms, including those mediated by P-glycoprotein (P-gp) and other efflux transporters wikipedia.orgnih.govwikipedia.orgnih.govnih.gov.

The clinical development of this compound has primarily concentrated on its efficacy in secondary acute myeloid leukemia (sAML), a challenging subtype of AML frequently associated with poor responses to standard therapies and inherent multidrug resistance wikipedia.orgguidetopharmacology.orgamdb.onlinehealthline.com.

Primary Endpoint Analysis: Complete Remission Rates

A pivotal Phase III, multicenter, open-label, randomized study, known as the ACCEDE trial, was designed to assess the efficacy of this compound in combination with cytarabine (A+C) against standard induction therapy comprising daunorubicin plus cytarabine (D+C) in patients diagnosed with sAML wikipedia.orgamdb.onlinehealthline.com. The primary endpoint of this trial was the complete remission (CR) rate, which included complete remission with incomplete hematopoietic recovery (CRi) wikipedia.orgamdb.online.

The ACCEDE trial randomized a total of 433 patients, with 216 assigned to the A+C arm and 217 to the D+C arm wikipedia.orgamdb.online. The findings indicated that the combination of this compound and cytarabine did not yield a statistically significant benefit in terms of the complete remission rate when compared to the standard daunorubicin and cytarabine regimen wikipedia.orgguidetopharmacology.orgamdb.onlinehealthline.com. The combined CR + CRi rate was 43.5% (94 out of 216 patients) in the A+C arm, which was comparable to 43.3% (94 out of 217 patients) in the D+C arm (p=0.966) wikipedia.orgamdb.online. An alternative report of the same study cited CR rates of 46% for the A+C arm and 45% for the D+C arm (P = 0.81) guidetopharmacology.orghealthline.com.

Table 1: Primary Endpoint Analysis: Complete Remission (CR + CRi) Rates in the ACCEDE Trial

Treatment ArmNumber of PatientsComplete Remission (CR + CRi) Rate
This compound + Cytarabine21643.5% (94/216) wikipedia.orgamdb.online
Daunorubicin + Cytarabine21743.3% (94/217) wikipedia.orgamdb.online

Exploratory Subgroup Analyses and Prognostic Factor Identification

However, other factors, such as antecedent myelodysplastic syndrome (MDS) or prior leukemogenic exposure, did not exhibit variations in response based on the assigned treatment arm guidetopharmacology.org. The efficacy of this compound was noted to be maintained among patient subsets considered to be at poor risk, including older individuals and those with a history of myelodysplastic syndrome or previous leukemogenic therapy, characteristics frequently associated with multidrug resistance wikipedia.org.

Table 2: Complete Remission Rates in Age-Based Subgroup Analysis

Subgroup (Age)Treatment ArmComplete Remission Rate
< 56 years guidetopharmacology.orgThis compound + Cytarabine64% guidetopharmacology.org
< 56 years guidetopharmacology.orgDaunorubicin + Cytarabine40% guidetopharmacology.org

Clinical Performance in Multidrug Resistant Disease Settings

This compound was developed with a specific objective of overcoming multidrug resistance (MDR), a substantial hurdle in the effective treatment of sAML wikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgamdb.online. It functions as a DNA intercalator and a non-ATP-dependent topoisomerase II inhibitor wikipedia.orgfishersci.finih.govamdb.online. This mechanism is critical because this compound has demonstrated the capacity to evade efflux transporters such as P-glycoprotein (P-gp), breast cancer-resistant protein (BCRP), and multidrug-resistant protein-1 (MRP-1), which are frequently implicated in mediating drug resistance in AML nih.govwikipedia.orgnih.govnih.gov.

Preclinical and early-phase clinical investigations, including Phase I and II trials, suggested that this compound retained its activity in the presence of MDR mechanisms and showed promise in patients exhibiting poor prognostic characteristics often linked to MDR, such as advanced age and unfavorable cytogenetics wikipedia.orgnih.gov. For example, in a Phase II study involving sAML patients, the combination of this compound and cytarabine achieved a complete remission rate of approximately 40% wikipedia.org. Across two Phase I studies, responses were observed in 9 out of 20 patients with secondary AML.

Clinical Pharmacology and Pharmacogenomic Considerations for Amonafide L Malate

Clinical Pharmacokinetic Characterization and Parameters

The pharmacokinetic profile of amonafide (B1665376) has been characterized in human studies. Following intravenous administration, amonafide is eliminated from the plasma with a terminal half-life of approximately 3.5 hours. nih.gov The drug's clearance is not solely dependent on renal function, as urinary excretion of the parent compound accounts for only about 23% of the administered dose, indicating that a significant portion of amonafide is cleared via metabolism. nih.gov Pharmacokinetic parameters for amonafide and its primary metabolite, N-acetyl-amonafide, exhibit variability among patients. researchgate.net

Interestingly, a paradoxical relationship has been observed between the acetylator phenotype and amonafide's plasma clearance. In individuals identified as "fast acetylators," the estimated area under the plasma concentration-time curve (AUC) for amonafide was significantly greater, which corresponds to a lower total plasma clearance compared to "slow acetylators". nih.gov This suggests a complex interaction between the parent drug and its metabolite in the elimination process. nih.gov

Pharmacokinetic Parameters of Amonafide
ParameterValueReference
Terminal Half-Life (t½)~3.5 hours nih.gov
Renal Excretion (% of Dose)~23% nih.gov

Metabolic Transformation Pathways of Amonafide L-Malate

Amonafide undergoes extensive metabolism in the body. nih.govnih.gov The primary metabolic pathway is N-acetylation, which transforms the parent drug into its N-acetylated metabolite. nih.govnih.gov This biotransformation is a critical determinant of the drug's activity and toxicity profile.

The conversion of amonafide to N-acetyl-amonafide (NAA) is a key step in its metabolism. nih.govaacrjournals.org This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. aacrjournals.orgnih.govaacrjournals.org The resulting N-acetyl metabolite is not inactive; in fact, it is also considered an active metabolite. nih.gov Studies have shown that N-acetyl-amonafide is also a topoisomerase II poison and may induce higher levels of topoisomerase II covalent complexes than the parent compound, amonafide. aacrjournals.org Plasma concentrations of N-acetyl-amonafide can reach or surpass those of amonafide within one to five hours after the administration of the parent drug. researchgate.net The formation of this metabolite is highly dependent on the activity of the NAT2 enzyme, which varies significantly across the population due to genetic polymorphisms. aacrjournals.org

Pharmacogenetic Influences on Therapeutic Outcomes and Toxicity

The genetic variability in drug-metabolizing enzymes is a cornerstone of pharmacogenomics, and amonafide serves as a clear example of its clinical importance. nih.govnih.gov The polymorphism of the NAT2 gene is a major factor influencing the disposition of and response to amonafide. aacrjournals.orgnih.govtandfonline.com

The human population can be categorized into different acetylator phenotypes—typically rapid, intermediate, and slow—based on the genetic makeup of their NAT2 locus. nih.govnih.gov This polymorphism directly affects the rate and extent of amonafide's conversion to N-acetyl-amonafide. aacrjournals.org Individuals with "fast acetylator" phenotypes metabolize the drug more rapidly to its acetylated form. nih.govnih.gov This difference in metabolic rate significantly alters the drug's disposition. Paradoxically, fast acetylators have been found to have a higher area under the curve (AUC) for the parent drug, amonafide, suggesting that the N-acetylated metabolite might compete with amonafide for other elimination pathways. nih.gov

This relationship has been quantified by observing the white blood cell (WBC) nadir (the lowest point that cell counts reach) in patients with different acetylator phenotypes.

Correlation of Acetylator Phenotype with Myelosuppression
Acetylator PhenotypeObservationReference
Fast AcetylatorSignificantly greater toxicity (myelosuppression) nih.gov
Slow AcetylatorLess toxicity compared to fast acetylators nih.gov
Fast AcetylatorMedian WBC nadir of 2000/µL nih.gov
Slow AcetylatorMedian WBC nadir of 1600/µL (at a higher dose) nih.gov

A pharmacodynamic model for predicting the WBC nadir incorporates the acetylator phenotype along with the 24-hour plasma concentration of N-acetyl-amonafide, gender, and the patient's pretreatment WBC count. nih.gov This highlights the critical role of pharmacogenetic testing in understanding the potential for toxicity with amonafide.

Challenges, Research Gaps, and Prospective Avenues for Amonafide L Malate Research

Critical Appraisal of Clinical Trial Findings and Development Cessation

The primary reason for the cessation of Amonafide (B1665376) L-malate's development was the outcome of the open-label, international Phase III ACCEDE trial (NCT00715637) wikipedia.orgciteab.comwikipedia.orgmims.comfishersci.semims.com. This trial, involving over 420 patients with previously untreated secondary acute myeloid leukemia (sAML), compared the efficacy of Amonafide L-malate plus cytarabine (B982) (A+C) against the standard induction therapy of daunorubicin (B1662515) plus cytarabine (D+C) wikipedia.orgciteab.commims.com.

The primary endpoint of the ACCEDE study was to significantly improve the initial complete remission (CR) or complete remission with incomplete hematopoietic recovery (CRi) rate wikipedia.orgciteab.com. However, the results demonstrated no significant difference in the complete remission rate between the two treatment arms: 46% for the A+C arm (99 of 216 patients) versus 45% for the D+C arm (97 of 217 patients), with a p-value of 0.81 citeab.commims.com. Furthermore, the Amonafide-containing regimen was associated with higher toxicity compared to standard induction therapy, suggesting that inadequate dosing was unlikely the reason for lack of superiority mims.com. This lack of superior efficacy, combined with increased toxicity, ultimately led Antisoma to discontinue the development of this compound, and the company responsible for its production began to cease operations wikipedia.org.

Earlier in its development, the parent compound, Amonafide, encountered limitations due to dose-limiting myelosuppression, which was linked to its metabolism to N-acetyl-amonafide and individual variations in N-acetyl transferase 2 (NAT2) activity. This compound was specifically developed as a novel salt formulation to overcome some of these issues, demonstrating superior solubility, stability, and compressibility in preclinical studies while maintaining comparable pharmacokinetics and toxicity. Despite these improvements in formulation, the Phase III trial's results indicated that these advantages did not translate into a superior clinical benefit in the broad sAML patient population when compared to the established standard of care citeab.commims.com.

Strategies for Augmenting Therapeutic Efficacy and Clinical Benefit

To potentially re-evaluate this compound, future strategies would need to focus on enhancing its therapeutic efficacy and clinical benefit, possibly by refining patient selection and exploring novel combination approaches.

Preclinical and early clinical data suggest that this compound exhibits improved antileukemic activity when combined with other agents. In a Phase II study, this compound in combination with cytarabine demonstrated a complete remission rate of approximately 40% in patients with sAML, which compared favorably with published studies of similar patients treated with the standard "3+7" regimen rsc.org.

Beyond leukemia, preclinical studies have indicated synergistic effects of Amonafide when combined with other chemotherapeutic agents. For instance, in human melanoma cell lines, the combination of Amonafide with 5-fluorouracil (B62378) (5FU) and UNBS5162 (a novel naphthalimide) significantly inhibited cell proliferation, with the combined effect being notably stronger than that of each drug alone.

A key characteristic of this compound that supports its potential in combination therapies is its ability to evade common multidrug resistance mechanisms wikipedia.orgrsc.orgnih.govyoutube.com. Unlike classical topoisomerase II inhibitors, this compound is a poor substrate for efflux transporters such as P-glycoprotein (Pgp; MDR1; ABCB1), multidrug resistance protein-1 (MRP-1; ABCC1), and breast cancer resistance protein (BCRP; ABCG2) wikipedia.orgrsc.orgnih.gov. This property is particularly valuable in treating resistant cancers, as it suggests this compound could retain activity where other agents fail due to efflux pump overexpression wikipedia.orgrsc.orgnih.gov.

One critical area for future research involves the identification of biomarkers that could predict patient response to this compound, thereby enabling more targeted applications. The post-hoc analysis of tumor samples from the ACCEDE trial led to the discovery of a distinct genetic subtype of AML, particularly in older patients with de novo AML, that shared a molecular signature with sAML and was associated with a poor response to conventional chemotherapy and a higher tendency for relapse. This "s-AML signature" could potentially serve as a predictive biomarker for patient selection, guiding the use of this compound in a more responsive subgroup citeab.com.

Furthermore, the metabolism of Amonafide (the parent compound) to N-acetyl-amonafide was found to be a major determinant of myelosuppression, with inter-individual variability linked to NAT2 acetylating activity. While this compound was designed to improve solubility and stability, re-evaluating the role of NAT2 phenotype in its pharmacokinetics and pharmacodynamics could offer a strategy for individualized dosing to optimize therapeutic benefit and mitigate toxicity, if the drug were to be reconsidered.

Addressing Limitations from Previous Clinical Development

The primary limitation from previous clinical development was the failure of this compound to demonstrate superior efficacy over standard therapy in the Phase III ACCEDE trial, despite its unique mechanism and preclinical promise citeab.commims.com. This was compounded by a higher incidence of toxicity in the Amonafide-containing arm mims.com.

To address these limitations, future development efforts could focus on:

Refined Patient Stratification: Leveraging the insights from the molecular analysis of ACCEDE trial samples to identify specific genetic or molecular subtypes of AML or other cancers that are more likely to respond to this compound, particularly those characterized by MDR mechanisms or specific genetic vulnerabilities citeab.com.

Optimized Combination Regimens: Exploring novel combination therapies with agents that complement this compound's mechanism of action or mitigate its toxicities, potentially at lower doses to improve the therapeutic index. The synergistic effects observed with 5FU and UNBS5162 in melanoma suggest avenues beyond AML.

Analog Development: Research into novel naphthalimide analogs, like the glycosylated naphthalimide conjugate explored for hepatocellular carcinoma, could lead to compounds with improved efficacy, reduced toxicity, or enhanced targeting capabilities. Some analogs have shown superior activity to Amonafide in certain cell lines.

Targeted Applications in Molecularly Defined Malignancy Subtypes

This compound's intrinsic ability to bypass MDR mechanisms makes it particularly relevant for cancers where drug resistance is a significant clinical challenge wikipedia.orgrsc.orgnih.govyoutube.com. Secondary AML (sAML), which was the focus of the ACCEDE trial, is often characterized by adverse karyotypic abnormalities and overexpression of drug resistance proteins, making it a difficult-to-treat malignancy citeab.com. This compound has shown efficacy in patients with sAML and those with poor prognostic characteristics, including older age and unfavorable cytogenetics, all frequently associated with MDR.

Preclinical research has also explored Amonafide's activity in various cancer cell lines, including advanced breast cancer and leukemia. The development of Amonafide analogs, such as a novel glycosylated naphthalimide conjugate targeting hepatocellular carcinoma (HCC) by inducing ROS-mediated mitochondrial metabolic programs, further illustrates the potential for targeted applications in specific solid tumor subtypes based on their molecular characteristics.

Re-evaluation of this compound in Refractory and Relapsed Cancers

The challenge of treating refractory and relapsed cancers, particularly AML, remains a major unmet medical need. Given this compound's mechanism of action as a DNA intercalator and topoisomerase II inhibitor that evades MDR mechanisms, it holds theoretical potential for re-evaluation in these difficult-to-treat settings wikipedia.orgrsc.orgnih.govyoutube.com.

Early Phase I studies of Amonafide monotherapy in patients with refractory AML and other poor-risk characteristics demonstrated dose-related leukemia cell cytoreduction and complete remissions rsc.org. In combination with cytarabine, it also achieved complete remissions in patients with relapsed/refractory or secondary AML and chronic myeloid leukemia in blast crisis.

Clinical Trial PhasePatient Population (Primary)This compound OutcomeReference
Phase I (Monotherapy)Refractory AML, poor-riskSubstantial dose-related leukemia cell cytoreduction and CR. 3/17 patients achieved CR. rsc.org
Phase I (Combination)Relapsed/refractory or secondary AML, CML blast crisis10/26 patients achieved CR in combination with cytarabine. Responses in 9/20 sAML patients.
Phase II (Combination)Secondary AML42% overall CR + CRi rate with Amonafide + cytarabine. Efficacy maintained in older patients, tAML, and MDS refractory to prior therapy. rsc.org
Phase III (ACCEDE)Previously untreated secondary AML46% CR rate with Amonafide + cytarabine vs. 45% with daunorubicin + cytarabine (no significant improvement). Higher toxicity. citeab.commims.com

The ability of this compound to circumvent drug efflux mechanisms, which are frequently implicated in resistance in relapsed and refractory settings, makes it a candidate for reconsideration wikipedia.orgrsc.orgnih.gov. Future studies could explore its use in specific refractory or relapsed patient populations identified through biomarker analysis, where its unique resistance profile might offer a therapeutic advantage over conventional agents.

Q & A

Q. What experimental methods are recommended to assess the DNA-binding mechanism of Amonafide L-malate?

Fluorescence quenching assays (e.g., ethidium bromide displacement) and electrophoretic mobility shift assays (EMSA) are standard for evaluating intercalation. For quantitative analysis, use UV-Vis titration to calculate binding constants (e.g., Ka). Circular dichroism spectroscopy can confirm conformational changes in DNA upon binding .

Q. How is the inhibition of topoisomerase II by this compound validated in vitro?

Employ a plasmid relaxation assay: incubate supercoiled DNA with topoisomerase II and the drug. Resolve reaction products via agarose gel electrophoresis. Quantify the ratio of relaxed vs. supercoiled DNA using densitometry. Compare results to positive controls (e.g., etoposide) .

Q. What cell-based assays are suitable for preliminary toxicity profiling of this compound?

Use the MTT or resazurin assay to measure cytotoxicity in cancer cell lines (e.g., HL-60 leukemia cells). Pair with flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis. Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical trial data on this compound’s efficacy in AML?

Retrospectively analyze tumor genomics from archived patient samples (e.g., via whole-exome sequencing or RNA-seq). Stratify responders vs. non-responders to identify predictive biomarkers (e.g., TP53 mutations). Validate findings using PDX models transfected with candidate genetic variants .

Q. What strategies optimize experimental design for studying metabolic interactions of this compound in the TCA cycle?

Use <sup>13</sup>C-labeled glucose tracing coupled with LC-MS to track isotopic enrichment in TCA intermediates (e.g., citrate, malate). Combine with Seahorse assays to measure real-time oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) in treated cells .

Q. How can bioluminescent assays (e.g., Malate-Glo™) be adapted to monitor this compound’s impact on mitochondrial malate levels?

Lyse treated cells and deproteinize samples using perchloric acid. Normalize malate concentrations to total protein (Bradford assay). Run the Malate-Glo™ assay in 384-well plates, correlating luminescence with malate levels. Validate via ion chromatography or enzymatic kits (e.g., NADH-coupled reactions) .

Q. What statistical approaches address variability in preclinical vs. clinical pharmacokinetic data for this compound?

Apply population pharmacokinetic modeling (e.g., NONMEM) to account for interspecies differences. Incorporate covariates like plasma protein binding and hepatic clearance rates. Use bootstrap resampling to assess parameter robustness .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., in vitro vs. in vivo activity), perform dose-response curve alignment across models and validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
  • Genomic Data Integration : Use tools like GATK for variant calling and Ingenuity Pathway Analysis (IPA) to map mutations to drug-response pathways. Cross-reference with public databases (e.g., TCGA) .
  • Metabolomic Workflows : For TCA cycle studies, ensure sample quenching (liquid nitrogen) to arrest metabolism. Normalize data to cell count or mitochondrial DNA content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amonafide L-malate
Reactant of Route 2
Amonafide L-malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.